molecular formula C15H17Cl2FN4O B2638481 (2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189711-50-9

(2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2638481
CAS No.: 1189711-50-9
M. Wt: 359.23
InChI Key: IALVIHLNAZJHLF-UHFFFAOYSA-N
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Description

The compound (2-chloro-6-fluorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring, in particular, can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The compound also contains a piperazine ring and a phenyl ring, both of which can contribute to the overall molecular structure .

Scientific Research Applications

Disposition and Metabolism of SB-649868

SB-649868 is an orexin 1 and 2 receptor antagonist under development for treating insomnia. A study investigated the disposition of SB-649868 in humans after a single oral dose. The drug was almost entirely eliminated over nine days, primarily through feces, with a smaller amount excreted via urine. The study revealed the presence of more slowly cleared metabolites, with two principal components in plasma extracts being SB-649868 and a hemiaminal metabolite, M98. This metabolite results from the oxidation of the benzofuran ring and subsequent rearrangement. The drug was extensively metabolized, with the principal route involving oxidation of the benzofuran ring, and very little was excreted unchanged (Renzulli et al., 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of imidazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O.ClH/c1-19-6-5-18-15(19)21-9-7-20(8-10-21)14(22)13-11(16)3-2-4-12(13)17;/h2-6H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALVIHLNAZJHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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